3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
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Overview
Description
3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused ring system combining a pyrrole and an isoxazole ring, which contributes to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with an α,β-unsaturated carbonyl compound, followed by cyclization with hydroxylamine to form the isoxazole ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis and catalyst-free methods have been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole or isoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound can disrupt their activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole: Another heterocyclic compound with a similar fused ring system but different biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity, similar to 3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole.
Isoxazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
This compound stands out due to its unique combination of a pyrrole and isoxazole ring, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-benzyl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C12H12N2O/c1-2-4-9(5-3-1)8-11-10-6-7-13-12(10)15-14-11/h1-5,13H,6-8H2 |
InChI Key |
MLGRHAQSFJAYIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=NO2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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